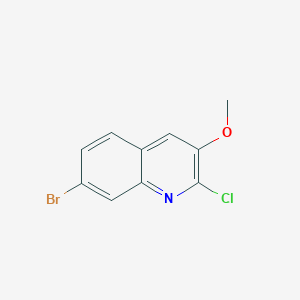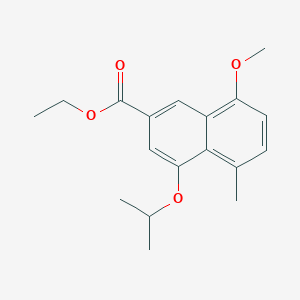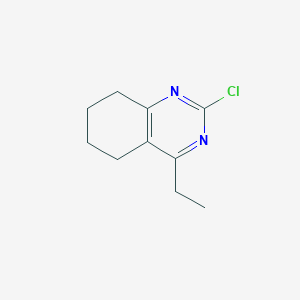
2-Chloro-6-(1-cyanocyclopropyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(1-cyanocyclopropyl)benzoic acid is a chemical compound with the molecular formula C11H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a 1-cyanocyclopropyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1-cyanocyclopropyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Cyclopropanation: The 2-chlorobenzoic acid undergoes a cyclopropanation reaction to introduce the 1-cyanocyclopropyl group at the 6-position. This step often involves the use of diazo compounds and transition metal catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Chloro-6-(1-cyanocyclopropyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyanocyclopropyl group.
Hydrolysis: The cyanocyclopropyl group can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
科学的研究の応用
2-Chloro-6-(1-cyanocyclopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-6-(1-cyanocyclopropyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyanocyclopropyl group can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
2-Chlorobenzoic Acid: Lacks the cyanocyclopropyl group, making it less complex and potentially less active in certain applications.
6-(1-Cyanocyclopropyl)benzoic Acid: Similar structure but without the chlorine atom, which may affect its reactivity and properties.
2-Chloro-6-methylbenzoic Acid: Substitutes the cyanocyclopropyl group with a methyl group, leading to different chemical behavior.
Uniqueness
2-Chloro-6-(1-cyanocyclopropyl)benzoic acid is unique due to the presence of both the chlorine atom and the cyanocyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
2-chloro-6-(1-cyanocyclopropyl)benzoic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-1-2-7(9(8)10(14)15)11(6-13)4-5-11/h1-3H,4-5H2,(H,14,15) |
InChIキー |
REZSSYFCDIYSHP-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


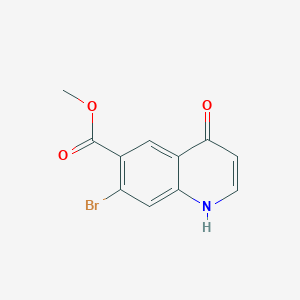
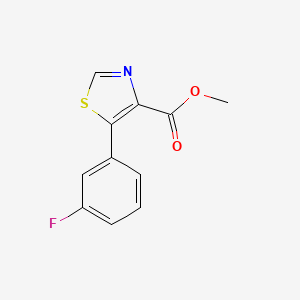
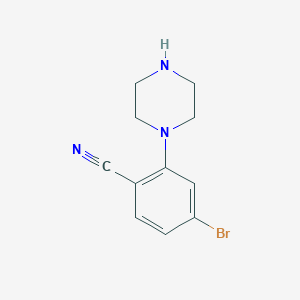
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
